N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the cyclization of appropriate precursors. The dichlorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiazole derivative with the furan ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group and thiazole ring contribute to its reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H16Cl2N2O2S |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11-2-4-14(24-11)5-7-17(23)22-18-21-10-15(25-18)9-12-8-13(19)3-6-16(12)20/h2-4,6,8,10H,5,7,9H2,1H3,(H,21,22,23) |
InChI Key |
CLEYUUPWDKQMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.